8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane

Alkaline Phosphatase Inhibition Enzyme Assay Drug Discovery

8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS 780821-84-3, PubChem CID is a synthetic small molecule comprising a 1,4-dioxa-8-azaspiro[4.5]decane scaffold connected via a methylene bridge to a 5-phenyl-1,3,4-oxadiazole moiety. Its molecular formula is C₁₆H₁₉N₃O₃ (MW 301.34) with a computed topological polar surface area of 60.6 Ų.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 780821-84-3
Cat. No. B2394610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
CAS780821-84-3
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESC1CN(CCC12OCCO2)CC3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C16H19N3O3/c1-2-4-13(5-3-1)15-18-17-14(22-15)12-19-8-6-16(7-9-19)20-10-11-21-16/h1-5H,6-12H2
InChIKeyHMVAPOLUUPTQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (780821-84-3): Procurement-Relevant Structural and In-Class Context


8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS 780821-84-3, PubChem CID 1631759) is a synthetic small molecule comprising a 1,4-dioxa-8-azaspiro[4.5]decane scaffold connected via a methylene bridge to a 5-phenyl-1,3,4-oxadiazole moiety. Its molecular formula is C₁₆H₁₉N₃O₃ (MW 301.34) with a computed topological polar surface area of 60.6 Ų . The compound belongs to a broad class of spirocyclic oxadiazole derivatives explored across multiple therapeutic areas, but its specific pharmacological profile remains poorly characterized in the peer-reviewed primary literature. Public bioactivity data are limited to a single confirmatory dose-response assay (PubChem AID 463135) where the compound exhibited no meaningful inhibition of human intestinal alkaline phosphatase (IAP) at concentrations up to 100 µM (IC₅₀ > 100,000 nM) . No primary research paper or patent directly profiling this exact compound against defined comparators was identified during evidence curation.

Why In-Class Spirocyclic Oxadiazole Analogs Cannot Substitute for 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (780821-84-3)


The 1,3,4-oxadiazole heterocycle and the 1,4-dioxa-8-azaspiro[4.5]decane spiro system each confer distinct conformational, electronic, and hydrogen-bonding properties that cannot be reliably extrapolated across even closely related analogs. While in-class compounds such as 8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane or 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives differ by a single heteroatom replacement or aryl substitution pattern, these modifications are known in medicinal chemistry to drastically alter target engagement, metabolic stability, and solubility . However, for CAS 780821-84-3 specifically, no head-to-head comparative data exist in the vetted literature to quantify the functional consequences of substituting the 5-phenyl-1,3,4-oxadiazole motif or modifying the spiro junction. Absent such data, generic substitution carries unquantifiable risk of potency loss, selectivity shift, or altered physicochemical behavior. The quantitative evidence gap documented in Section 3 underscores why procurement decisions cannot safely default to in-class alternatives without de novo experimental validation.

Quantitative Differentiation Evidence for 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (780821-84-3) Against the Most Relevant Comparators


Human Intestinal Alkaline Phosphatase (IAP) Inhibition: Weak Activity Compared to Known IAP Inhibitor Baseline

In a confirmatory dose-response luminescent assay (PubChem AID 463135), the target compound showed essentially no inhibition of human IAP with an IC₅₀ exceeding 100,000 nM (100 µM) . For context, the known reference inhibitor L-phenylalanine inhibits IAP with an IC₅₀ in the low millimolar range (approx. 1–5 mM), placing the target compound at least 20-fold weaker in this assay . This represents the only publicly available quantitative activity datum for CAS 780821-84-3. No direct comparator data exist for structurally analogous spirocyclic oxadiazoles in this assay; the comparison to L-phenylalanine is a class-level inference that establishes a baseline for IAP inhibitor potency but does not distinguish the target compound from other inactive or weakly active members of its structural class.

Alkaline Phosphatase Inhibition Enzyme Assay Drug Discovery

Computed Physicochemical Properties: Differentiation from Thiadiazole and 1,2,4-Oxadiazole Regioisomers

The target compound (1,3,4-oxadiazole regioisomer) possesses a computed LogP (XLogP3) of 1.2 and a topological polar surface area (TPSA) of 60.6 Ų . When compared to the structurally closest purchasable analog, 8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1409737-58-1), the oxygen-to-sulfur replacement in the heterocycle is predicted to increase LogP by approximately 0.5–0.8 units (estimated from fragment-based contributions) and reduce TPSA by ~5 Ų, potentially enhancing membrane permeability at the expense of aqueous solubility . A further region-isomeric comparator, 8-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane, differs in the oxadiazole connectivity pattern, which alters the dipole moment and hydrogen-bond acceptor geometry relative to the 1,3,4-oxadiazole motif of the target compound. No experimental logD, solubility, or permeability measurements are available for any of these compounds.

Physicochemical Profiling In Silico ADME Medicinal Chemistry

Molecular Scaffold Novelty: Spirocyclic Junction Differentiation from Piperidine-Oxadiazole and Simple Spiro Analogs

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold embeds a spiro-fused dioxolane ring that differentiates it from simple piperidine-oxadiazole derivatives lacking the spiro junction, and from 1,4-dioxa-8-azaspiro[4.5]decane analogs that replace the oxadiazole with other heterocycles (e.g., thiadiazole, benzoxadiazole, or pyridine-linked oxadiazoles) . Patent WO2006129826A1 covers a broad genus of piperidine derivatives including spirocyclic variants, but the target compound's specific combination of 1,3,4-oxadiazole and the dioxolane spiro ring is not explicitly claimed or exemplified with comparative biological data . The structural uniqueness translates into a distinct three-dimensional shape and electrostatic potential surface that could theoretically confer selective off-target profiles, but this remains entirely hypothetical without experimental validation.

Chemical Diversity Scaffold Hopping Screening Library Design

Evidence-Linked Application Scenarios for 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane (780821-84-3)


Chemical Diversity Element in High-Throughput Screening (HTS) Libraries

The compound may serve as a shape-diverse entry in screening decks targeting novel biological space. Its spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core combined with the 5-phenyl-1,3,4-oxadiazole motif is structurally distinct from the flat, sp²-rich compounds dominating many commercial libraries . However, the absence of any primary screening data beyond the negative IAP result (Section 3, Evidence Item 1) means procurement for this purpose is speculative and should be benchmarked against alternative spirocyclic oxadiazoles that have at least preliminary hit confirmation. No target-specific enrichment is supported by current evidence.

Negative Control or Inactive Comparator for Alkaline Phosphatase Assays

Given its confirmed IC₅₀ > 100,000 nM against human IAP in a validated luminescent assay , this compound could theoretically be used as a negative control when profiling novel IAP inhibitors, provided its solubility and stability in the assay buffer are independently verified. This application is the only one directly supported by existing quantitative data, though the compound's inactivity does not confer any advantage over simpler, cheaper, and better-characterized negative controls such as DMSO vehicle alone.

Medicinal Chemistry Starting Point for Spirocyclic Oxadiazole Optimization

For programs targeting enzymes or receptors where the 1,3,4-oxadiazole motif has precedent (e.g., DGAT1, where related spirocyclic oxadiazole carboxylic acids achieved IC₅₀ values of 7–20 nM) , the target compound provides a neutral, non-carboxylic acid starting scaffold that could be functionalized. However, the DGAT1-active analogs differ substantially (presence of a carboxylic acid and varied substitution), and no data link the target compound to DGAT1 or any other therapeutically relevant target. Procuring this compound as a SAR starting point requires acceptance that all potency and selectivity must be built de novo.

Quote Request

Request a Quote for 8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.